Pentamethylbenzene

Description

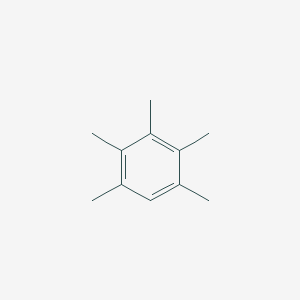

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentamethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-7-6-8(2)10(4)11(5)9(7)3/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZDDPMMPIDMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061024 | |

| Record name | Benzene, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Pentamethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Pentamethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19177 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

700-12-9 | |

| Record name | Pentamethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAMETHYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6JLD3AI98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentamethylbenzene (CAS 700-12-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of a Key Aromatic Hydrocarbon

Pentamethylbenzene, identified by the CAS number 700-12-9, is a polymethylated aromatic hydrocarbon. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and its applications in organic synthesis, particularly those relevant to drug development.

Physicochemical and Safety Data

This compound is a white to light yellow crystalline powder with a sweet odor.[1] It is a flammable solid and should be handled with appropriate safety precautions.[2][3] Key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 700-12-9 | [4][5][6] |

| Molecular Formula | C₁₁H₁₆ | [4][6] |

| Molecular Weight | 148.24 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Odor | Sweet | [1][5] |

| Melting Point | 52-54 °C | [1][5] |

| Boiling Point | 231-232 °C | [5][7] |

| Density | 0.917 g/mL at 25 °C | [5][7] |

| Solubility | Soluble in organic solvents, less soluble in water | [5][8] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Source |

| H228: Flammable solid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [3] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3] |

Synthesis and Purification: Experimental Protocols

This compound is typically synthesized as a minor product during the Friedel-Crafts methylation of xylene to produce durene (1,2,4,5-tetramethylbenzene).[1][5][9] A detailed experimental protocol for its isolation and purification is provided below, adapted from established organic synthesis procedures.

Experimental Protocol 1: Synthesis and Isolation of this compound

Reaction: Friedel-Crafts methylation of p-xylene (B151628).

Materials:

-

p-Xylene

-

Methyl chloride (gas)

-

Anhydrous aluminum chloride

-

95% Ethyl alcohol

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped for gas inlet and reflux, place p-xylene and anhydrous aluminum chloride. The apparatus should be fitted with a trap for evolving HCl gas.

-

Methylation: Cool the reaction mixture in an ice bath. Bubble a rapid stream of dry methyl chloride gas through the mixture.

-

Workup: After the reaction period, cautiously pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

-

Fractional Distillation: Separate the organic layer and subject it to fractional distillation. The fraction boiling at approximately 127-129 °C at 22 mmHg is collected as crude this compound.[1]

-

Recrystallization: Heat 600 g of the crude this compound to 100 °C. In a separate beaker, heat 1 L of 95% ethyl alcohol to 70 °C. Slowly pour the molten this compound into the hot alcohol with stirring.[1]

-

Crystallization and Isolation: Allow the mixture to stand overnight at approximately 30 °C to allow for crystal formation. Collect the crystals by suction filtration and dry them on a porous plate at room temperature. The yield of purified this compound is approximately 250 g.[1]

Caption: Workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis and Drug Development

While this compound is not typically a core scaffold in pharmaceutical compounds, it serves as a valuable tool in organic synthesis, a critical component of drug discovery and development.

Carbocation Scavenger

This compound is an electron-rich aromatic compound that readily undergoes electrophilic substitution.[1][5] This property makes it an effective scavenger for carbocations generated during chemical reactions.[1][5] Unlike Lewis-basic scavengers, this compound does not coordinate with Lewis acids, thus preserving their catalytic activity.[10]

A significant application in this regard is its use in the debenzylation of aryl benzyl (B1604629) ethers using boron trichloride (B1173362) (BCl₃).[8] During this reaction, the benzyl group is cleaved, forming a benzyl cation. This compound traps this cation, preventing it from reattaching to the aromatic ring at a different position or causing other undesired side reactions.[8] This method is particularly useful in the synthesis of complex molecules with sensitive functional groups, which is often the case in the development of new drug candidates.[8][10]

Caption: Role of this compound as a carbocation scavenger.

Precursor for Hexamethylbenzene (B147005)

This compound is a key starting material for the synthesis of hexamethylbenzene, another important compound in organometallic chemistry and materials science.[1][5] The synthesis involves the further methylation of this compound.

Experimental Protocol 2: Synthesis of Hexamethylbenzene from this compound

Reaction: Friedel-Crafts methylation of this compound.

Materials:

-

This compound

-

Anhydrous aluminum chloride

-

Methyl chloride (gas)

-

Xylene

-

95% Ethyl alcohol

Procedure:

-

Reaction Setup: A mixture of 378 g of this compound and 200 g of anhydrous aluminum chloride is heated in an oil bath to 190-200 °C.[1]

-

Methylation: A rapid stream of dry methyl chloride is bubbled through the heated mixture for three to four hours.[1]

-

Workup: The mixture is allowed to cool and stand overnight. One liter of hot xylene is added to dissolve the solidified material, and the mixture is then decomposed by pouring it onto 3 kg of an ice-water mixture.[1]

-

Isolation and Purification: The xylene layer is separated and distilled. The fraction containing hexamethylbenzene is collected and purified by recrystallization from a mixture of benzene and alcohol.[1]

Relevance to Drug Discovery

While this compound itself is not a therapeutic agent, its utility in facilitating complex organic syntheses is of significant interest to drug development professionals. The ability to perform clean and high-yielding deprotection steps, as enabled by its role as a cation scavenger, is crucial in multi-step syntheses of potential drug candidates. The principles of electrophilic aromatic substitution that govern its reactivity are fundamental concepts in medicinal chemistry for the modification of aromatic scaffolds in drug molecules. Although no direct biological activity of this compound has been reported, the study of its derivatives could be a potential area of research.[11][12]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 5. US3869524A - Process for the production of hexamethylbenzene - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. youtube.com [youtube.com]

- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of this compound as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 9. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,2,3,4,5-Pentamethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

Pentamethylbenzene, a highly substituted aromatic hydrocarbon, is a molecule of significant interest in synthetic organic chemistry. Its formal IUPAC name is 1,2,3,4,5-pentamethylbenzene .[1][2][3] This nomenclature precisely defines the arrangement of five methyl groups on the benzene (B151609) ring. The compound is also commonly referred to simply as this compound.[1][4] It is classified as an aromatic hydrocarbon and a methylbenzene.[2][5][6]

The structure consists of a benzene core with methyl substituents at positions 1, 2, 3, 4, and 5, leaving a single unsubstituted hydrogen atom. This high degree of methylation makes the aromatic ring electron-rich, which profoundly influences its chemical reactivity and utility in specialized applications.[2][6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 1,2,3,4,5-pentamethylbenzene are well-characterized. It typically appears as a colorless solid or a white to light yellow crystalline powder with a faint, sweet aromatic odor.[2][5][6] Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in various organic solvents.[4]

A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1,2,3,4,5-Pentamethylbenzene | [1][2] |

| CAS Number | 700-12-9 | [1][4] |

| Molecular Formula | C₁₁H₁₆ | [3][4] |

| Molecular Weight | 148.24 g/mol | [3][7] |

| Melting Point | 49-54 °C | [2][6][7] |

| Boiling Point | 231-232 °C | [2][6][7] |

| Density | 0.917 g/mL (at 25 °C) | [2][6][7] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Oxidation Potential (E₁/₂) | 1.95 V vs NHE | [2][6] |

Synthesis and Experimental Protocols

General Synthesis: Friedel-Crafts Alkylation

1,2,3,4,5-Pentamethylbenzene is most commonly obtained as a byproduct during the Friedel-Crafts methylation of xylenes (B1142099) to produce 1,2,4,5-tetramethylbenzene (B166113) (durene).[2][6][8] The synthesis involves the electrophilic aromatic substitution of a less-methylated benzene derivative with a methylating agent, typically a methyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

Experimental Protocol Outline (Friedel-Crafts Methylation):

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube for the delivery of methyl chloride. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: The reaction flask is charged with a starting material such as durene or another polymethylbenzene and anhydrous aluminum chloride.

-

Reaction Execution: The mixture is heated (e.g., to 190–200 °C) while a stream of dry methyl chloride gas is bubbled through the reaction mixture for several hours.[9]

-

Work-up: After cooling, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The crude product is a mixture of various polymethylbenzenes.

-

Isolation: 1,2,3,4,5-Pentamethylbenzene is isolated from the product mixture via fractional distillation under reduced pressure, followed by recrystallization from a suitable solvent like ethanol.[9]

Core Applications in Research and Development

The electron-rich nature of the this compound ring makes it an excellent scavenger for carbocations.[2][6] This property is exploited in various synthetic methodologies, most notably in deprotection strategies for acid-sensitive substrates.

Application as a Non-Lewis-Basic Cation Scavenger

A critical application of 1,2,3,4,5-pentamethylbenzene is in the mild debenzylation of aryl benzyl (B1604629) ethers using boron trichloride (B1173362) (BCl₃).[10][11] In this reaction, the benzyl group is cleaved, forming a benzyl cation. Without a scavenger, this reactive cation can re-attach to other electron-rich sites on the substrate or product, leading to undesired side reactions (C-benzylation).[10]

This compound serves as an efficient, non-Lewis-basic cation scavenger. Unlike traditional scavengers (e.g., dimethyl sulfide), it does not have lone electron pairs and therefore does not coordinate with and reduce the Lewis acidity of BCl₃.[10] It traps the generated benzyl cation to form non-polar benzylthis compound, which is easily separated from the desired polar product by standard column chromatography.[10]

Experimental Protocol: Mild Debenzylation of Aryl Benzyl Ether

This protocol is adapted from methodologies developed for the synthesis of complex molecules like yatakemycin.[10][11]

-

Reagent Preparation: A solution of the aryl benzyl ether substrate is prepared in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen). 3.0 equivalents of 1,2,3,4,5-pentamethylbenzene are added to this solution.

-

Reaction Initiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of BCl₃ (2.0 equivalents, e.g., 1.0 M in CH₂Cl₂) is added dropwise via syringe.

-

Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched at low temperature by the slow addition of a proton source, such as methanol, followed by saturated aqueous sodium bicarbonate solution.

-

Extraction: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted multiple times with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude material, containing the desired phenol, benzylthis compound, and excess this compound, is purified by flash column chromatography on silica (B1680970) gel to yield the pure debenzylated product.[10]

Caption: Workflow for BCl₃-mediated debenzylation using this compound as a cation scavenger.

Relevance in Drug Discovery

While not typically a pharmacophore itself, 1,2,3,4,5-pentamethylbenzene represents a critical process chemical in the synthesis of complex, biologically active molecules. The ability to perform mild debenzylations without resorting to harsh acidic conditions or catalytic hydrogenation (which can reduce other functional groups) is invaluable in multi-step syntheses of drug candidates.[10][11] This methodology allows for the preservation of sensitive functional groups such as esters, nitro groups, and various nitrogen-protecting groups, expanding the accessible chemical space for drug development professionals.[11] The principles of using highly substituted, non-coordinating aromatic rings as scavengers can be applied to other areas of synthetic and medicinal chemistry.

References

- 1. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Benzene, pentamethyl- [webbook.nist.gov]

- 4. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 700-12-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of this compound as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pentamethylbenzene (C₁₁H₁₆)

This technical guide provides a comprehensive overview of this compound, a significant aromatic hydrocarbon. The document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in advanced organic synthesis, particularly relevant to drug discovery and development.

Core Chemical and Physical Data

This compound, with the chemical formula C₁₁H₁₆, is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with five methyl groups.[1] Its molecular structure results in a high degree of stability and specific reactivity, making it a valuable compound in chemical research.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 1,2,3,4,5-pentamethylbenzene | [3] |

| Molecular Formula | C₁₁H₁₆ | [1][3][4][5] |

| Molecular Weight | 148.24 g/mol | [3][5] |

| CAS Number | 700-12-9 | [1][3][4] |

| InChI Key | BEZDDPMMPIDMGJ-UHFFFAOYSA-N | [1][3][6] |

| SMILES | CC1=CC(=C(C(=C1C)C)C)C | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow or off-white crystalline solid/powder.[2][7] | [2][7] |

| Odor | Faint aromatic odor.[2] | [2] |

| Melting Point | 49-54.4 °C | [6][7][8] |

| Boiling Point | 231-232 °C | [4][6][8] |

| Density | 0.917 g/cm³ at 25 °C | [6][8] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |

| Vapor Pressure | 0.03 mmHg | [3] |

| Flash Point | 91 °C (closed cup) | [8] |

Table 3: Spectroscopic Data Summary

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (EI-MS) | Major fragments (m/z): 148 (M+), 133, 134, 149, 147. | [3] |

| ¹H NMR | Spectra available for proton chemical shifts. | [9] |

| ¹³C NMR | Spectra available for carbon chemical shifts. | [3] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available for vibrational mode analysis. | [10] |

Synthesis and Reaction Pathways

This compound is typically synthesized via electrophilic aromatic substitution and serves as a key intermediate and reagent in various organic reactions.

Synthesis via Friedel-Crafts Alkylation

The primary industrial synthesis of this compound involves the Friedel-Crafts methylation of smaller methylated benzenes, such as xylene, using a methyl halide and a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][11] The reaction proceeds through the stepwise addition of methyl groups to the aromatic ring.

Caption: Friedel-Crafts synthesis of this compound.

Role as a Carbocation Scavenger

In modern organic synthesis, particularly in drug development where complex molecules with acid-sensitive functional groups are common, this compound plays a crucial role as a non-basic carbocation scavenger.[12] During deprotection steps, such as the cleavage of a benzyl (B1604629) ether using a Lewis acid like boron trichloride (B1173362) (BCl₃), the resulting benzyl cation can cause unwanted side reactions. This compound effectively traps this cation, preventing side product formation and improving the yield of the desired product.[12]

Caption: this compound as a carbocation scavenger.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol is based on the Friedel-Crafts alkylation method.

Objective: To synthesize this compound from durene (1,2,4,5-tetramethylbenzene).

Materials:

-

Durene

-

Methyl chloride (CH₃Cl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Xylene (solvent)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction flask with a stirrer, reflux condenser, and gas inlet tube

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the flask with durene and anhydrous aluminum chloride.

-

Heat the mixture to the appropriate reaction temperature (e.g., 190-200°C) in an oil bath.[13]

-

Bubble a steady stream of dry methyl chloride gas through the stirred mixture.

-

Maintain the reaction for several hours until completion, monitoring by TLC or GC.

-

Cool the reaction mixture and cautiously decompose the complex by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer successively with water, dilute NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from ethanol (B145695) or by fractional distillation under reduced pressure.[13]

Protocol for Debenzylation using BCl₃ and this compound

This protocol describes the use of this compound as a cation scavenger during the deprotection of a benzyl ether.[12]

Objective: To deprotect a benzyl-protected phenol (B47542) in the presence of acid-sensitive groups.

Materials:

-

Benzyl-protected substrate

-

This compound

-

Boron trichloride (BCl₃), 1M solution in an appropriate solvent (e.g., DCM)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Standard workup and purification reagents (e.g., silica (B1680970) gel for chromatography)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the benzyl-protected substrate and 3 equivalents of this compound in anhydrous DCM.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the BCl₃ solution dropwise to the stirred mixture.

-

Monitor the reaction progress by TLC. The reaction is typically complete within an hour.

-

Upon completion, quench the reaction by the slow addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product, containing the desired phenol and benzylthis compound, is then purified by column chromatography. The non-polar byproduct is easily separated from the more polar phenol product.[12]

Workflow for Purification and Analysis

The purification of synthesized this compound is critical for its use in further applications. The general workflow involves isolation, purification, and characterization.

Caption: General workflow for purification and analysis.

Applications in Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable tool in drug discovery and organic synthesis.

-

Protecting Group Chemistry: As demonstrated, its role as a carbocation scavenger is critical for the mild and selective deprotection of benzyl groups, a common strategy in the synthesis of complex natural products and drug candidates.[12]

-

Precursor for Complex Molecules: It serves as a starting material for synthesizing more complex, highly substituted aromatic compounds.[2] The electron-rich nature of the ring allows for facile electrophilic substitution, enabling the introduction of other functional groups.[6]

-

Organometallic Chemistry: this compound can act as a ligand in organometallic complexes, which are used in various catalytic processes relevant to pharmaceutical manufacturing.

-

Mechanistic Studies: Due to its defined structure and reactivity, it is used in studies to understand reaction mechanisms, such as those involving electrophilic aromatic substitution and carbocation intermediates.[1]

Safety and Handling

This compound is a flammable solid and requires careful handling.[3][8]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[14] It is a flammable solid, so it should be kept away from heat, sparks, open flames, and other ignition sources.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][14] In case of insufficient ventilation, wear suitable respiratory equipment.[7]

-

Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly sealed and store locked up.[2][14]

-

Incompatibilities: Incompatible with strong oxidizing agents.[2][7]

There is currently no conclusive evidence classifying this compound as a carcinogen by major agencies like the IARC or EPA.[2] However, as with all laboratory chemicals, exposure should be minimized.

References

- 1. CAS 700-12-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, pentamethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. en.wikipedia.org [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. This compound 98 700-12-9 [sigmaaldrich.com]

- 9. This compound(700-12-9) 1H NMR spectrum [chemicalbook.com]

- 10. Benzene, pentamethyl- [webbook.nist.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. cpachem.com [cpachem.com]

Synthesis of Pentamethylbenzene from Xylene Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzene is a highly substituted aromatic hydrocarbon with applications in various fields of chemical synthesis, including as a precursor for fragrances, polymers, and specialty chemicals. Its synthesis from the more readily available xylene isomers via methylation presents a key transformation in organic chemistry. This technical guide provides an in-depth overview of the synthesis of this compound from xylene, focusing on both classical and modern catalytic methodologies. It includes detailed experimental protocols, quantitative data on reaction parameters and yields, and visual representations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction

The exhaustive methylation of xylenes (B1142099) to produce this compound is a reaction of significant academic and industrial interest. The process involves the sequential addition of methyl groups to the xylene core, leading to a mixture of polymethylated benzenes. Controlling the selectivity towards this compound is a key challenge, influenced by factors such as the choice of methylating agent, catalyst, and reaction conditions. This guide will explore two primary approaches: the traditional Friedel-Crafts alkylation and modern shape-selective catalysis using zeolites.

Classical Synthesis: Friedel-Crafts Alkylation

The Friedel-Crafts reaction, dating back to 1877, remains a fundamental method for the C-alkylation of aromatic compounds. In the context of this compound synthesis from xylene, this typically involves the use of a methyl halide as the methylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocationic intermediate, which then attacks the electron-rich aromatic ring.

Reaction Mechanism

The mechanism of Friedel-Crafts alkylation is a well-established electrophilic aromatic substitution. The reaction begins with the activation of the methylating agent by the Lewis acid catalyst to generate a highly reactive electrophile. This electrophile is then attacked by the π-electrons of the xylene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation of the arenium ion by a weak base regenerates the aromaticity of the ring and releases the protonated catalyst. This process is repeated in a stepwise manner, leading to the progressive methylation of the xylene molecule. The successive methylation steps become more challenging as the steric hindrance on the aromatic ring increases.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a well-established procedure for the preparation of polymethylbenzenes.

Materials:

-

Xylene (commercial grade, mixture of isomers)

-

Anhydrous aluminum chloride (AlCl₃)

-

Methyl chloride (CH₃Cl)

-

Ice

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (aqueous)

-

Calcium chloride (anhydrous)

-

Ethanol (B145695) (95%)

Equipment:

-

Three-necked round-bottom flask (5 L)

-

Mechanical stirrer

-

Gas inlet tube

-

Reflux condenser with a gas outlet leading to a mercury pressure trap

-

Heating mantle or steam bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reactants, and a reflux condenser, place 3180 g (3.7 L) of xylene and 1 kg of anhydrous aluminum chloride. The outlet of the condenser should be connected to a mercury trap to maintain a slight positive pressure.

-

Methylation: Heat the mixture on a steam bath and pass a steady stream of methyl chloride gas through the reaction mixture with vigorous stirring. The absorption of methyl chloride will be rapid initially. Regulate the gas flow to prevent suck-back in the mercury trap. The reaction is complete when the absorption of methyl chloride ceases, which may take up to 100 hours.

-

Work-up:

-

Allow the reaction mixture to cool and decompose it by pouring it slowly onto a large quantity of crushed ice (approximately twice the weight of the reaction mixture).

-

Separate the oily layer from the aqueous layer. Wash the organic layer with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with water.

-

Dry the crude product over anhydrous calcium chloride.

-

-

Fractional Distillation:

-

Filter the dried oil and subject it to fractional distillation. Collect the following fractions:

-

Fraction I: Unreacted xylene (up to 145 °C)

-

Fraction II: Trimethylbenzenes (145-185 °C)

-

Fraction III: Tetramethylbenzenes (185-210 °C)

-

Fraction IV: this compound (210-240 °C)

-

Residue: Hexamethylbenzene and higher boiling point products.

-

-

-

Purification of this compound:

-

The fraction containing this compound (Fraction IV) is cooled, and the solidified product is collected by filtration.

-

Recrystallize the crude this compound from 95% ethanol or a mixture of equal volumes of ethanol and benzene to obtain a purified, snow-white product.

-

Quantitative Data

The yields of the various methylated products are highly dependent on the reaction time and the extent of methylation.

| Product | Boiling Point Range (°C) | Approximate Yield (% of theoretical based on xylene) |

| Trimethylbenzenes | 145-185 | Variable |

| Tetramethylbenzenes (Durene, etc.) | 185-210 | 25-35 |

| This compound | 210-240 | Variable, depends on further methylation |

| Hexamethylbenzene | Residue | Variable |

Note: The yield of this compound can be optimized by careful control of reaction time and stoichiometry. Further methylation of the tetramethylbenzene fraction can also increase the yield of this compound.

Modern Catalytic Methods: Zeolite-Based Synthesis

In recent decades, solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional Lewis acids for aromatic alkylation. Zeolites offer several advantages, including shape selectivity, reduced corrosion, and easier separation from the reaction mixture.

Catalysts and Methylating Agents

-

Zeolites: H-ZSM-5 is a commonly studied zeolite for toluene (B28343) and xylene methylation.[1][2] Its medium-pore structure can influence the product distribution, often favoring the formation of p-xylene (B151628) due to steric constraints.[1][3] Other zeolites like H-MFI and H-MOR have also been investigated.

-

Methylating Agents: While methanol (B129727) is the most common methylating agent in zeolite-catalyzed reactions, alternatives such as dimethyl ether, and mixtures of carbon dioxide and hydrogen (CO₂/H₂) or syngas (CO/H₂) are being explored as more sustainable options.

Reaction Principles

The reaction mechanism over zeolites involves the activation of the methylating agent at the Brønsted acid sites within the zeolite pores. For instance, methanol can be dehydrated to form a surface methoxy (B1213986) species, which then methylates the aromatic ring. The shape-selective nature of the zeolite pores plays a crucial role in determining the isomer distribution of the products. The diffusion rates of different isomers within the zeolite channels can significantly impact the final product composition.[1]

Reaction Conditions and Selectivity

The methylation of xylenes over zeolites is typically carried out in the gas phase at elevated temperatures.

| Parameter | Typical Range |

| Catalyst | H-ZSM-5, Modified Zeolites |

| Methylating Agent | Methanol, Dimethyl Ether, CO₂/H₂, Syngas |

| Temperature | 240 - 650 °C |

| Pressure | Atmospheric to 7000 kPa |

| Xylene/Methanol Molar Ratio | 0.2 - 20 |

While extensive research has focused on maximizing the yield of p-xylene from toluene, the production of more highly methylated benzenes, including this compound, is also observed. However, achieving high selectivity for this compound over zeolites remains a challenge due to the complex mixture of products formed. The formation of trimethylbenzenes and tetramethylbenzenes is often significant. Further research into catalyst design and process optimization is needed to enhance the selective synthesis of this compound using these environmentally benign catalysts.

Conclusion

The synthesis of this compound from xylene can be effectively achieved through both classical Friedel-Crafts alkylation and modern zeolite-based catalytic methods. The traditional approach offers a direct and high-yielding route, albeit with the use of corrosive and difficult-to-handle reagents. Modern methods utilizing zeolites provide a more sustainable and selective alternative, although further development is required to optimize the yield of this compound specifically. The choice of method will depend on the desired scale of production, purity requirements, and environmental considerations. This guide provides the foundational knowledge and practical protocols to aid researchers in the synthesis and further application of this important chemical intermediate.

References

- 1. Identifying the key steps determining the selectivity of toluene methylation with methanol over HZSM-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isomerization of xylene and methylation of toluene on zeolite H-ZSM-5 compound kinetics and selectivity (Journal Article) | OSTI.GOV [osti.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Elucidating the Solid-State Architecture of 1,2,3,4,5-Pentamethylbenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,2,3,4,5-pentamethylbenzene, a key aromatic hydrocarbon of interest to researchers, scientists, and professionals in drug development. This document summarizes the available crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for crystallographic analysis.

Core Crystallographic Data

The crystal structure of 1,2,3,4,5-pentamethylbenzene has been determined through single-crystal X-ray diffraction. The following table summarizes the key crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol |

| Crystal System | [Data Not Currently Available in Search Results] |

| Space Group | [Data Not Currently Available in Search Results] |

| Unit Cell Dimensions | |

| a | [Data Not Currently Available in Search Results] |

| b | [Data Not Currently Available in Search Results] |

| c | [Data Not Currently Available in Search Results] |

| α | [Data Not Currently Available in Search Results] |

| β | [Data Not Currently Available in Search Results] |

| γ | [Data Not Currently Available in Search Results] |

| Volume | [Data Not Currently Available in Search Results] |

| Z | [Data Not Currently Available in Search Results] |

| Calculated Density | [Data Not Currently Available in Search Results] |

| Temperature | [Data Not Currently Available in Search Results] |

| Radiation Wavelength | [Data Not Currently Available in Search Results] |

| R-factor | [Data Not Currently Available in Search Results] |

Note: Specific quantitative data for the unit cell parameters, space group, and other refinement details are not available in the immediate search results. The Crystallography Open Database (COD) lists entries associated with 1,2,3,4,5-pentamethylbenzene under the identification numbers 7011959, 7043690, and 7229489; however, direct access to the detailed crystallographic information within these entries was not achieved through the performed searches.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,2,3,4,5-pentamethylbenzene would follow a standard and rigorous experimental workflow.

-

Crystal Growth: High-quality single crystals of 1,2,3,4,5-pentamethylbenzene are typically grown from a suitable solvent by slow evaporation or by cooling a saturated solution. The choice of solvent is critical to obtaining crystals of sufficient size and quality for diffraction experiments.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. This pattern is recorded on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map from which the positions of the atoms can be deduced. The atomic positions and their thermal displacement parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.

Logical Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a logical flow of steps, from sample preparation to the final refined structure.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly involving 1,2,3,4,5-pentamethylbenzene that can be visualized. The primary relevance of its crystal structure lies in understanding its solid-state packing, intermolecular interactions, and providing a basis for computational modeling and structure-activity relationship studies in medicinal chemistry and materials science. The precise arrangement of the methyl groups on the benzene (B151609) ring influences its steric and electronic properties, which in turn dictates its behavior in biological systems and its utility as a building block in supramolecular chemistry.

The logical relationship in its structural analysis follows a deductive process, as illustrated in the workflow diagram. The diffraction data provides the fundamental information to deduce the unit cell and space group, which then act as the framework for solving and refining the atomic positions to reveal the final, detailed three-dimensional structure.

Solubility of Pentamethylbenzene: A Technical Guide for Researchers

An In-depth Analysis of the Solubility, Experimental Determination, and Metabolic Fate of Pentamethylbenzene in Common Laboratory Solvents.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, details relevant experimental methodologies, and explores the metabolic pathways of this compound.

This compound (C₁₁H₁₆) is a nonpolar aromatic hydrocarbon.[1] Its structure, a benzene (B151609) ring substituted with five methyl groups, dictates its solubility characteristics, rendering it readily soluble in nonpolar organic solvents and sparingly soluble in polar solvents like water.[2]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide array of organic solvents is limited in publicly available literature. However, by examining the solubility of structurally similar polymethylbenzenes, such as durene (1,2,4,5-tetramethylbenzene) and hexamethylbenzene, a reliable estimation of this compound's solubility behavior can be inferred. The principle of "like dissolves like" governs the solubility of these nonpolar compounds.[3]

The following tables summarize the available quantitative solubility data for this compound and its analogs in various common laboratory solvents. It is important to note that the solubility of solids in liquids is temperature-dependent, generally increasing with temperature.

Table 1: Solubility of this compound and Analogs in Nonpolar Solvents

| Solute | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Hexamethylbenzene | Benzene | 8.77 | 5.92 |

| Hexamethylbenzene | Benzene | 19.92 | 8.25 |

| Hexamethylbenzene | Benzene | 41.88 | 18.4 |

| Durene | Benzene | - | Soluble[4] |

| Durene | Hexane | - | Soluble |

Table 2: Solubility of this compound and Analogs in Polar and Moderately Polar Solvents

| Solute | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Stated | 15.52 mg/L[5] |

| Hexamethylbenzene | Water | - | Insoluble[3][6] |

| Durene | Water | - | Insoluble[4] |

| Hexamethylbenzene | Ethanol | - | Soluble[6] |

| Hexamethylbenzene | Ethanol | 78 | Soluble |

| Durene | Ethanol | - | Soluble[4] |

| Hexamethylbenzene | Diethyl Ether | - | Soluble |

| Durene | Diethyl Ether | - | Soluble[4] |

| Hexamethylbenzene | Acetone | - | Soluble |

| Hexamethylbenzene | Acetic Acid | - | Soluble |

| Hexamethylbenzene | Chloroform | - | Soluble[3] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various laboratory applications. The following are detailed methodologies for key experiments to quantify the solubility of a solid organic compound like this compound in a given solvent.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and determining the mass of the dissolved solute.

Methodology:

-

Saturation: An excess amount of the solid solute (this compound) is added to a known volume or mass of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment.

-

Separation: The saturated solution is carefully separated from the excess undissolved solid. This is typically done by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container.

-

Mass Determination: The solvent is evaporated from the aliquot, often under reduced pressure or in a fume hood. The container with the solid residue is then weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per mass or volume of the solvent.

UV-Vis Spectrophotometry

This method is suitable when the solute has a distinct UV-Vis absorbance spectrum in the chosen solvent.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the solute in the solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

-

Calibration Curve: A series of standard solutions of the solute with known concentrations are prepared. The absorbance of each standard solution is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted, and the linear regression equation is determined.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis: A small, accurately measured aliquot of the clear saturated solution is withdrawn and diluted with the solvent to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is measured at the λmax.

-

Calculation: The concentration of the diluted sample is calculated using the linear regression equation from the calibration curve. The solubility of the original saturated solution is then determined by multiplying the calculated concentration by the dilution factor.

Gas Chromatography (GC)

Gas chromatography can be employed to determine the concentration of a solute in a saturated solution.

Methodology:

-

Calibration: A series of standard solutions of the solute in the solvent of interest are prepared with known concentrations. These standards are injected into the gas chromatograph to establish a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: A saturated solution is prepared at a constant temperature as previously described.

-

Sample Analysis: A known volume of the clear saturated solution is taken and, if necessary, diluted with the pure solvent. An internal standard may also be added to improve accuracy. The prepared sample is then injected into the GC.

-

Quantification: The concentration of the solute in the sample is determined by comparing its peak area to the calibration curve. The solubility is then calculated, taking into account any dilution.

Metabolic Pathway of this compound

For drug development professionals, understanding the metabolic fate of a compound is critical for assessing its pharmacokinetic and toxicological profile. While specific studies on this compound are not abundant, its metabolism can be inferred from the well-established biotransformation pathways of other alkylbenzenes. The primary site of metabolism for such xenobiotics is the liver, and the key enzymes involved are from the cytochrome P450 (CYP) superfamily.[7][8] this compound is known to induce hepatic microsomal cytochrome P-450 and associated monooxygenases.[9]

The metabolic transformation of this compound likely proceeds through the following phases:

-

Phase I Metabolism (Functionalization): This phase involves the introduction or unmasking of a polar functional group. For this compound, this is primarily achieved through oxidation reactions catalyzed by CYP enzymes, particularly CYP2E1 and CYP1A2, which are known to metabolize alkylbenzenes. The most probable initial metabolic step is the hydroxylation of one of the methyl groups to form a benzylic alcohol. Aromatic hydroxylation, where a hydroxyl group is added directly to the benzene ring, is also a possibility.

-

Phase II Metabolism (Conjugation): The polar metabolites formed in Phase I are then conjugated with endogenous molecules to increase their water solubility and facilitate their excretion from the body. Common conjugation reactions include glucuronidation and sulfation.

The following diagram illustrates the proposed metabolic pathway of this compound.

Experimental and Logical Workflows

The determination of solubility and the prediction of metabolic pathways follow logical workflows that are essential for systematic research.

General Solubility Determination Workflow

The following diagram outlines a general experimental workflow for determining the solubility of a solid compound in a solvent.

References

- 1. saltise.ca [saltise.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 7. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C11H16 | CID 12784 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for pentamethylbenzene (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for pentamethylbenzene, a significant molecule in various research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₆, with a molecular weight of 148.24 g/mol . The spectroscopic data presented below provides a detailed fingerprint of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.86 | s | 1H | Ar-H |

| 2.23 | s | 6H | 2 x Ar-CH₃ |

| 2.19 | s | 3H | 1 x Ar-CH₃ |

| 2.15 | s | 6H | 2 x Ar-CH₃ |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 134.4 | Ar-C |

| 132.5 | Ar-C |

| 131.9 | Ar-C |

| 129.8 | Ar-CH |

| 20.7 | Ar-CH₃ |

| 16.6 | Ar-CH₃ |

| 16.2 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks:

| m/z | Relative Intensity (%) |

| 148 | 76.54 |

| 133 | 99.99 |

| 134 | 11.19 |

| 119 | 2.2 |

| 118 | 1.7 |

| 117 | 5.3 |

| 116 | 2.4 |

| 115 | 4.6 |

| 105 | 5.4 |

| 91 | 8.0 |

| 77 | 4.3 |

Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy Protocol

A general procedure for obtaining ¹H and ¹³C NMR spectra of an aromatic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-25 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing it to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for each spectroscopic analysis.

Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

References

The Crowded Ring: A Technical Guide to Steric Hindrance Effects in Pentamethylbenzene Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamethylbenzene, an aromatic hydrocarbon featuring a nearly fully substituted benzene (B151609) ring, serves as a unique substrate for studying the profound impact of steric hindrance on chemical reactivity. The five methyl groups create a sterically congested environment that significantly influences reaction rates, regioselectivity, and the feasibility of various transformations. This technical guide provides an in-depth analysis of steric effects in key reactions of this compound, including electrophilic aromatic substitution, benzylic functionalization, and metal-catalyzed cross-coupling. It consolidates quantitative data, details experimental protocols for seminal reactions, and employs visualizations to clarify complex relationships, offering a comprehensive resource for chemists leveraging sterically hindered scaffolds in synthesis and drug development.

The Principle of Steric Hindrance in this compound

This compound presents a fascinating case study in physical organic chemistry. The benzene ring is highly activated towards electrophilic attack due to the electron-donating nature of the five methyl groups. However, this electronic activation is in constant competition with the severe steric hindrance imposed by these same groups.[1] The lone unsubstituted carbon atom is shielded by two flanking ortho methyl groups, and the benzylic protons of all five methyl groups are also in a crowded environment. This steric congestion is a primary determinant of the molecule's reactivity, often slowing down reactions or preventing them altogether compared to less substituted methylbenzenes.[2]

The logical relationship between increasing methyl substitution and its effect on reactivity can be visualized as a balance between electronic activation and steric hindrance.

Caption: Increasing substitution on the benzene ring enhances both electronic activation and steric hindrance, which have opposing effects on the overall reaction outcome.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on this compound exclusively targets the single unsubstituted position. While the ring is electronically very rich, the approach of an electrophile is severely impeded by the two adjacent methyl groups. This leads to reaction rates that are often slower than what would be predicted based on electronic effects alone.

Nitration

Nitration is a classic EAS reaction where steric effects are prominent. The generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is followed by its attack on the aromatic ring.[3] For this compound, this attack is sterically demanding.[4][5]

Table 1: Steric Effects on the Relative Rates of Nitration

| Substrate | Relative Rate (vs. Benzene) | Key Steric Feature | Reference |

| Benzene | 1 | No steric hindrance | [3] |

| Toluene | 25 | Minimal steric hindrance from one methyl group | [3] |

| Durene (1,2,4,5) | 8 | Steric hindrance from two pairs of adjacent methyl groups | [5] |

| This compound | ~10 (Estimated) | Severe steric hindrance at the single reactive site | [5] |

Note: The relative rate for this compound is an estimation based on qualitative descriptions, as precise kinetic data is sparse. The yield of pentamethylnitrobenzene (B1297512) is often poor.[5]

Experimental Protocol: Nitration of this compound

This protocol is adapted from established procedures for nitrating polymethylbenzenes.[4]

Materials:

-

This compound

-

Fuming nitric acid (d = 1.52)

-

Concentrated sulfuric acid

-

Ice bath, magnetic stirrer, dropping funnel, round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the nitrating mixture by slowly adding 30 g of fuming nitric acid to 130 g of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.

-

Cover the nitrating mixture with an equal volume of chloroform and cool the entire apparatus to 5°C with vigorous stirring.

-

Dissolve this compound in a minimal amount of chloroform and add it dropwise to the cooled, stirred nitrating mixture over 30 minutes.

-

Maintain the reaction temperature at 5°C and continue stirring for an additional 1 hour after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

-

Separate the chloroform layer, wash it with water, then with a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude pentamethylnitrobenzene can be purified by recrystallization from ethanol.

Caption: Workflow for the electrophilic nitration of this compound, highlighting the sterically hindered attack.

Friedel-Crafts Acylation

Friedel-Crafts acylation is highly sensitive to steric hindrance. The bulky acylium ion electrophile (R-C=O⁺), often complexed with the Lewis acid catalyst, requires significant space to approach the aromatic ring.[6] For this compound, this reaction is exceedingly difficult and often fails to proceed under standard conditions that are effective for less substituted arenes.

Table 2: Qualitative Outcomes of Friedel-Crafts Acylation

| Substrate | Acylating Agent | Catalyst | Outcome | Reference |

| Benzene | Acetyl Chloride | AlCl₃ | Good Yield (Acetophenone) | [6] |

| Durene | Acetyl Chloride | AlCl₃ | Low Yield | [7] |

| This compound | Acetyl Chloride | AlCl₃ | No significant reaction |

Benzylic Functionalization

The five methyl groups of this compound offer 15 equivalent benzylic C-H bonds. These bonds are relatively weak (~90 kcal/mol) due to the resonance stabilization of the resulting benzyl (B1604629) radical, making them susceptible to radical reactions like halogenation.[8]

Benzylic Bromination

Benzylic bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, proceeds via a free-radical chain mechanism.[9][10] Despite the steric crowding around the ring, the benzylic positions are accessible enough for this reaction to occur, leading to the formation of (pentamethylphenyl)methyl bromide.

Table 3: Comparison of Benzylic C-H Bond Reactivity

| Substrate | Benzylic C-H BDE (kcal/mol) | Qualitative Reactivity with NBS | Steric Factor | Reference |

| Toluene | 90 | High | Low steric hindrance at benzylic position | [8] |

| Durene | ~90 | High | Moderate steric hindrance | [11] |

| This compound | ~90 | Moderate to High | High steric hindrance can affect radical approach | [11] |

Experimental Protocol: Benzylic Bromination of this compound

This protocol is a standard procedure for benzylic bromination using NBS.[10]

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Reflux condenser, magnetic stirrer, round-bottom flask

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous CCl₄.

-

Add NBS (1.1 equivalents) and a catalytic amount of BPO (e.g., 0.02 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide (B58015) byproduct floats to the surface.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation. The crude product, (pentamethylphenyl)methyl bromide, can be purified by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

The synthesis of derivatives for cross-coupling, such as bromothis compound, is challenging due to the steric hindrance discussed in EAS. Once formed, these derivatives exhibit significantly attenuated reactivity in standard cross-coupling protocols (e.g., Suzuki, Negishi). The bulky pentamethylphenyl group hinders the crucial oxidative addition and reductive elimination steps in the catalytic cycle.[12][13] Specialized bulky ligands are often required to promote coupling with such sterically demanding substrates.[13]

Conclusion

The chemistry of this compound is a clear and compelling demonstration of the power of steric hindrance in directing chemical reactivity. While highly activated electronically, the spatial crowding created by the five methyl groups presents a significant barrier to many common aromatic reactions. Electrophilic aromatic substitution is restricted to a single, heavily shielded position, and benzylic functionalization must contend with a congested environment. These steric effects make this compound and its derivatives challenging substrates but also provide a valuable platform for developing and understanding chemical methodologies that can overcome significant steric barriers, a crucial aspect in the synthesis of complex molecules and advanced materials.

References

- 1. The Nitration of this compound - S. Arthur Harris - Google Cărți [books.google.ro]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. rushim.ru [rushim.ru]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistryjournals.net [chemistryjournals.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. google.com [google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. colorado.edu [colorado.edu]

- 12. Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of Pentamethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical properties of pentamethylbenzene. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a clear, accessible format. This guide also details the experimental methodologies used in determining these properties and includes visualizations to clarify the logical and experimental workflows.

Core Thermochemical Data

This compound (C₁₁H₁₆) is an aromatic hydrocarbon with significant interest in various chemical research areas. A comprehensive understanding of its thermochemical properties is essential for process design, safety analysis, and computational modeling. The following tables summarize the key thermochemical data for this compound in its solid and gaseous states.

Table 1: Condensed Phase Thermochemical Properties of this compound[2]

| Thermochemical Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°solid) | -144.6 ± 2.2 | kJ/mol | Combustion Calorimetry | Colomina, Jimenez, et al., 1989[1] |

| Enthalpy of Combustion (ΔcH°solid) | -6479.6 ± 2.6 | kJ/mol | Combustion Calorimetry | Banse and Parks, 1933; Reanalyzed by Cox and Pilcher, 1970[2][1] |

| Standard Entropy (S°solid,1 bar) | 294.1 | J/molK | N/A | Huffman, Parks, et al., 1931[2] |

| Constant Pressure Heat Capacity (Cp,solid) | 210.5 | J/molK | N/A | Colomina, Jimenez, et al., 1989[2] |

| 251.0 | J/molK | N/A | Huffman, Parks, et al., 1931[2] | |

| 267.3 | J/molK | N/A | Ferry and Thomas, 1933[2] | |

| Enthalpy of Sublimation (ΔsubH°) | 74.6 | kJ/mol | N/A | Colomina, Jimenez, et al., 1989[3] |

Table 2: Gas Phase Thermochemical Properties of this compound[5]

| Thermochemical Property | Value | Temperature (K) | Reference |

| Enthalpy of Formation (ΔfH°gas) | -70.0 ± 2.3 | 298.15 | Colomina, Jimenez, et al., 1989 |

| Constant Pressure Heat Capacity (Cp,gas) | 162.3 | 200 | Draeger, 1985 |

| 212.5 ± 0.4 | 298.15 | Draeger, 1985 | |

| 264.4 | 400 | Draeger, 1985 | |

| 311.4 | 500 | Draeger, 1985 | |

| 352.3 | 600 | Draeger, 1985 | |

| 387.4 | 700 | Draeger, 1985 | |

| 417.5 | 800 | Draeger, 1985 | |

| 443.4 | 900 | Draeger, 1985 | |

| 465.6 | 1000 | Draeger, 1985 |

Experimental Protocols

The determination of the thermochemical properties of this compound relies on precise calorimetric and analytical techniques. The following sections provide an overview of the methodologies employed in the cited literature.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of this compound is typically derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.[4][5][6]

General Procedure:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is pressed into a pellet.[6][7] The pellet is placed in a sample holder within the bomb calorimeter.

-

Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.[6] The bomb is then sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a container filled with a known volume of water.[6] This assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.[5] The temperature of the water is monitored with a high-precision thermometer.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete and rapid combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.